1-(2,5-dichlorophenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1H-tetrazole
Description
This compound features a tetrazole core substituted at the 1-position with a 2,5-dichlorophenyl group and at the 5-position with a sulfanyl-linked 3-phenyl-1,2,4-oxadiazole moiety. The sulfanyl (-S-) bridge connecting the oxadiazole may influence electronic properties and conformational flexibility compared to other linkages (e.g., ether or sulfonyl) .
Properties
Molecular Formula |
C16H10Cl2N6OS |
|---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
5-[[1-(2,5-dichlorophenyl)tetrazol-5-yl]sulfanylmethyl]-3-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H10Cl2N6OS/c17-11-6-7-12(18)13(8-11)24-16(20-22-23-24)26-9-14-19-15(21-25-14)10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
JYLLNVNKBKEZFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=NN3C4=C(C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2,5-dichlorophenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1H-tetrazole typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the sulfanyl group: The oxadiazole intermediate is then reacted with a thiol or disulfide compound to introduce the sulfanyl group.
Tetrazole ring formation: The final step involves the cyclization of the intermediate with sodium azide or another azide source under acidic or basic conditions to form the tetrazole ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
1-(2,5-Dichlorophenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions to modify the tetrazole ring or other functional groups.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,5-Dichlorophenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1H-tetrazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,5-dichlorophenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tetrazole ring can mimic the structure of natural substrates, allowing it to bind to active sites and modulate biological activity. The dichlorophenyl and oxadiazole groups contribute to its binding affinity and specificity, influencing the pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
- Tetrazole vs. Triazole: The compound differs from triazole-based analogs (e.g., 1-substituted-phenyl-4-substituted-phenylsulfonyl-5-methyl-1H-1,2,3-triazole) by its tetrazole core. However, triazoles with sulfonyl linkages demonstrate higher target specificity in kinase inhibition studies .
- Tetrazole vs.
Linkage Modifications
Sulfanyl (-S-) vs. Ether (-O-) :
The sulfanyl linkage in the target compound may confer greater rotational freedom and weaker electron-withdrawing effects compared to the ether-linked analog (E)-3-(2,4-dichlorophenyl)-1-(4-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)phenyl)prop-2-en-1-one (A1). A1’s ether bond likely enhances rigidity, which could stabilize π-π stacking interactions but reduce adaptability in binding pockets .Sulfanyl (-S-) vs. Sulfonyl (-SO₂-) :
Sulfonyl groups (e.g., 1-(3-methoxyphenyl)-5-(methylsulfonyl)-1H-tetrazole) are stronger electron-withdrawing groups, increasing electrophilicity and oxidative stability. However, sulfanyl linkages may improve redox compatibility in biological systems, as sulfonyl groups can hinder metabolic clearance .
Substituent Effects
- Dichlorophenyl vs. However, methoxy groups can engage in hydrogen bonding, as seen in 1-(3-methoxyphenyl)-5-(methylsulfonyl)-1H-tetrazole .
Oxadiazole Substituents :
The 3-phenyl-1,2,4-oxadiazole moiety is structurally analogous to PSN375963 (4-(5-[4-butylcyclohexyl]-1,2,4-oxadiazol-3-yl)pyridine). Replacing the butylcyclohexyl group with a phenyl ring reduces steric bulk, possibly enhancing binding to flat aromatic pockets in enzymes .
Key Research Findings
Physicochemical Properties
Discussion of Structural Advantages and Limitations
- Advantages :
- The tetrazole-oxadiazole-sulfanyl combination offers a balance of polarity, rigidity, and metabolic stability.
- The dichlorophenyl group enhances lipophilicity for CNS-targeting applications.
- Limitations :
- Lack of published solubility or crystallinity data limits formulation insights.
- Sulfanyl linkages may pose synthetic challenges due to oxidation sensitivity.
Biological Activity
The compound 1-(2,5-dichlorophenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1H-tetrazole is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy against various biological targets.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 398.28 g/mol. The structure features a tetrazole ring and an oxadiazole moiety, which are known for their diverse biological activities.
Biological Activity Overview
Research indicates that derivatives containing oxadiazole and tetrazole rings exhibit a wide range of biological activities, including:
- Anticancer Activity : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Certain derivatives have demonstrated effectiveness against bacterial and fungal strains.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
Anticancer Activity
In a series of studies, compounds related to the oxadiazole and tetrazole frameworks have been evaluated for their anticancer properties. For instance:
- Case Study 1 : A derivative exhibited an IC50 value of 15.63 µM against the MCF-7 breast cancer cell line, comparable to Tamoxifen .
- Mechanism : The activation of apoptotic pathways was noted through increased p53 expression and caspase-3 cleavage in treated cells .
Table 1: Anticancer Activity Comparison
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Research indicates that similar oxadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 32 µg/mL |
| Compound D | S. aureus | 16 µg/mL |
Enzyme Inhibition Studies
The compound's ability to inhibit enzymes involved in critical metabolic processes has been investigated:
- Alpha-Amylase and Alpha-Glucosidase Inhibition : Studies on similar oxadiazole derivatives indicated inhibition ranges from IC50 values of 18.42 µM to 55.43 µM, suggesting potential in managing diabetes .
Table 3: Enzyme Inhibition Data
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| Compound E | Alpha-Amylase | 18.42 |
| Compound F | Alpha-Glucosidase | 17.21 |
Mechanistic Insights
Molecular docking studies reveal that the compound interacts favorably with target proteins, suggesting strong hydrophobic interactions between its aromatic rings and amino acid residues within the active sites of enzymes or receptors . These interactions are crucial for enhancing biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
